4-(3-Methyl-butyryl)-benzylamine

Description

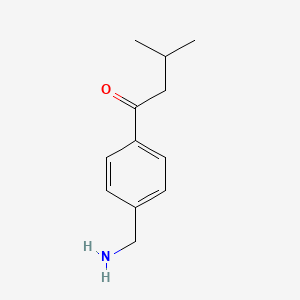

4-(3-Methyl-butyryl)-benzylamine is a benzylamine derivative characterized by a 3-methyl-butyryl (isovaleryl) group attached to the para position of the benzylamine core. The compound’s structure combines the aromatic benzylamine moiety with a branched acyl chain, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

1-[4-(aminomethyl)phenyl]-3-methylbutan-1-one |

InChI |

InChI=1S/C12H17NO/c1-9(2)7-12(14)11-5-3-10(8-13)4-6-11/h3-6,9H,7-8,13H2,1-2H3 |

InChI Key |

YSMGQZSQVHCFSM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C1=CC=C(C=C1)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituted Benzylamines

- 4-(Boc-aminomethyl)benzylamine (3): Used as a precursor in synthesizing CXCR4-targeting anti-inflammatory agents. The Boc-protected amine allows controlled functionalization, contrasting with 4-(3-methyl-butyryl)-benzylamine’s acyl group, which may reduce nucleophilicity and alter receptor binding .

- 4-(Trifluoromethoxy)benzylamine : Marketed for industrial applications, this derivative’s electron-withdrawing trifluoromethoxy group enhances stability but reduces basicity compared to the electron-donating 3-methyl-butyryl group .

Functionalized Benzylamines

- Benzylamine-sulfonamide derivatives (4a–4u) : Synthesized via acetylation and substitution reactions, these compounds exhibit modified electronic profiles due to sulfonamide and heterocyclic substituents. In contrast, the 3-methyl-butyryl group in the target compound may enhance membrane permeability due to increased lipophilicity .

Table 1: Structural and Functional Comparison of Benzylamine Derivatives

Cytotoxicity and Anticancer Activity

- Aniline vs. Benzylamine Derivatives: Aniline-based compounds (e.g., 4f, 4h, 4e) exhibit superior cytotoxicity compared to benzylamine analogs (3a, 4a) due to electronegative groups (-F, -NO2) enhancing target interaction.

- Benzimidazole-Benzylamine Hybrids (3g, 4g) : The benzimidazole moiety enhances DNA intercalation, a feature absent in this compound, suggesting divergent mechanisms of action .

Antimicrobial and Enzyme Inhibition

Reactivity with CO2

- Benzylamine Protection : Forms carbamates/bicarbamates under CO2 and DBU, a reversible process. The 3-methyl-butyryl group may sterically hinder similar reactions, altering protection strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.